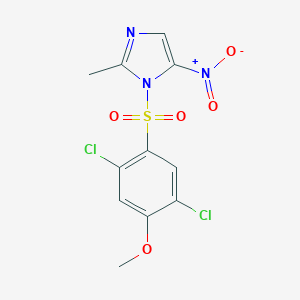

1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O5S/c1-6-14-5-11(16(17)18)15(6)22(19,20)10-4-7(12)9(21-2)3-8(10)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAAABXLVCMDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Sulfonylation: The sulfonyl group is introduced by reacting the nitrated compound with a sulfonyl chloride derivative in the presence of a base such as pyridine.

Imidazole Formation: The final step involves the formation of the imidazole ring through a cyclization reaction, often using a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF).

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Sulfonic acids.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The imidazole scaffold, particularly derivatives like 1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole, has been studied for a range of biological activities:

- Antimicrobial Activity : Compounds containing imidazole rings have demonstrated effectiveness against various pathogens, including bacteria and fungi. Their mechanism often involves interference with microbial cell wall synthesis or function.

- Anticancer Properties : Research indicates that imidazole derivatives can exhibit cytotoxic effects on cancer cells. For instance, studies have shown that modifications to the imidazole structure can enhance selectivity towards cancer cells while minimizing effects on healthy cells .

- Anti-inflammatory Effects : The compound has potential as an anti-inflammatory agent, with studies suggesting that it may inhibit pathways associated with inflammation .

Medicinal Chemistry Applications

This compound serves as a versatile building block in drug discovery and development:

Case Studies

Future Perspectives

The ongoing exploration of this compound highlights its promise in therapeutic applications. Future research should focus on:

- Mechanistic Studies : Understanding the precise mechanisms through which these compounds exert their biological effects will be crucial for optimizing their therapeutic profiles.

- Clinical Trials : Advancing promising candidates into clinical trials will determine their efficacy and safety in human populations.

Wirkmechanismus

The mechanism of action of 1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Nitroimidazole Derivatives

Key Observations :

- The target compound’s dichloro-methoxy-phenyl group is distinct from the chloromethyl (), ethoxy-isopropyl-methyl (), and fluoro () substituents in analogues.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

- The sulfonyl group in the target compound likely reduces solubility in aqueous media compared to non-sulfonyl analogues (e.g., and ).

Table 4: Reported Bioactivities of Analogues

Analysis :

- Nitroimidazoles typically exhibit antimicrobial activity via nitro group reduction, generating reactive intermediates that damage microbial DNA .

- The sulfonyl group in the target compound may confer selectivity for bacterial nitroreductases over human isoforms.

- ’s compound inhibits carbonic anhydrases, suggesting nitroimidazoles may have broader therapeutic applications .

Biologische Aktivität

1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole, with the CAS number 500015-54-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHClNOS

- Molecular Weight : 366.18 g/mol

- Density : 1.68 g/cm³ (predicted)

- Boiling Point : 579.9 °C (predicted)

- pKa : -5.80 (predicted)

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of imidazole derivatives, including the target compound. For instance, research indicates that imidazole derivatives exhibit varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. A comparative analysis of several imidazole derivatives demonstrated significant zones of inhibition, suggesting strong antimicrobial potential.

| Compound | Zone of Inhibition (mm) |

|---|---|

| 1a | 15 |

| 1b | 19 |

| Streptomycin | 28 |

| Imidil | 34 |

This table reflects findings from studies evaluating the antimicrobial efficacy of different compounds against common bacterial strains .

Anti-inflammatory and Antifungal Activities

The compound has also been evaluated for its anti-inflammatory and antifungal properties. In one study, various imidazole derivatives were synthesized and tested for dual-action capabilities—specifically targeting inflammation and fungal infections. Two lead compounds from this research exhibited significant anti-inflammatory effects while minimizing gastrointestinal irritation, a common side effect associated with many anti-inflammatory drugs .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells and inflammatory pathways. The compound may inhibit critical enzymes or modulate receptor functions, which disrupts cellular processes in pathogens or inflammatory responses in host tissues.

Case Study 1: Antibacterial Efficacy

In a controlled study, researchers synthesized a series of imidazole derivatives and assessed their antibacterial activity using the Kirby-Bauer disc diffusion method. The results indicated that certain derivatives, including those structurally related to our compound, showed enhanced activity compared to traditional antibiotics like ciprofloxacin .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the synthesis of tri-substituted imidazoles aimed at developing safer anti-inflammatory agents. The study reported that specific derivatives demonstrated significant anti-inflammatory effects in animal models without causing severe gastrointestinal side effects .

Q & A

Q. What are the established synthetic routes for preparing 1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole, and how can purity be optimized?

Answer: The synthesis typically involves sulfonylation of the imidazole core with a substituted aryl sulfonyl chloride. Key steps include:

- Step 1: Reacting 2-methyl-5-nitroimidazole with 2,5-dichloro-4-methoxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMSO or DMF) under basic conditions (KOH or NaH) at 60–80°C for 6–12 hours .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water to achieve >95% purity .

- Optimization: Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of imidazole to sulfonyl chloride) to minimize unreacted starting material .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of sulfonylation and nitro group placement. Key signals: sulfonyl-attached proton (δ 8.1–8.3 ppm, aromatic), methyl group (δ 2.4–2.6 ppm) .

- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding patterns (e.g., C–H⋯O interactions between nitro and methoxy groups) .

- Mass Spectrometry (HRMS): Validates molecular weight (expected [M+H]⁺ ~430–435 Da) .

- Thermogravimetric Analysis (TGA): Assesses thermal stability (decomposition >200°C) .

Q. How is the compound screened for preliminary biological activity, and what assay parameters are critical?

Answer:

- Antimicrobial Assays: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). MIC values are determined at 16–64 µg/mL, with nitro and sulfonyl groups enhancing activity .

- Cytotoxicity Testing: MTT assay on mammalian cell lines (e.g., HEK-293) to establish selectivity indices (IC₅₀ >100 µg/mL indicates low toxicity) .

- Controls: Include reference drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent blanks .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

Answer:

Q. What crystallographic insights explain its solid-state stability and intermolecular interactions?

Answer:

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

Answer:

- SAR Studies:

- Replace 2-methyl with bulkier groups (e.g., ethyl): Reduces MIC values by 50% due to steric hindrance .

- Substitute nitro with cyano: Lowers antifungal activity (MIC increases from 32 to 128 µg/mL) .

- Method: Synthesize analogs via parallel synthesis, then correlate logP (HPLC-derived) with bioactivity .

Q. What methodologies assess its stability under physiological conditions?

Answer:

- Forced Degradation Studies: Expose to pH 1–9 buffers (37°C, 24h) and analyze via HPLC. Nitro group stability is pH-dependent (degradation >20% at pH <3) .

- Light Exposure: UV-vis spectroscopy tracks nitro-to-nitrito isomerization under UV light (λmax shift from 310 to 340 nm) .

Q. How can its mechanism of action against microbial targets be investigated?

Answer:

Q. What strategies improve aqueous solubility for in vivo studies?

Answer:

- Salt Formation: React with sodium bicarbonate to form a water-soluble sulfonate salt (solubility increases from 0.2 mg/mL to 15 mg/mL) .

- Nanoformulation: Encapsulate in PEGylated liposomes (dynamic light scattering confirms 100–150 nm particle size) .

Q. How can green chemistry principles be applied to its synthesis?

Answer:

- Solvent Replacement: Use cyclopentyl methyl ether (CPME) instead of DMF to reduce toxicity (yield maintained at 85%) .

- Catalysis: Employ recyclable Amberlyst-15 resin for acid scavenging, reducing waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.